molecular formula C21H19NO5 B5092132 methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate

methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate

Cat. No. B5092132
M. Wt: 365.4 g/mol
InChI Key: UFAWHUFBAHPVEJ-UHFFFAOYSA-N
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Description

Methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate, commonly known as MNA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to have a high affinity for the estrogen receptor.

Mechanism of Action

MNA acts as a selective estrogen receptor modulator, binding to the estrogen receptor and modulating its activity in a tissue-specific manner. It has been shown to have both agonist and antagonist effects on the estrogen receptor, depending on the tissue type and the presence of other co-regulators.
Biochemical and Physiological Effects:
MNA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of MNA is its high affinity for the estrogen receptor, which makes it a useful tool for studying the role of estrogen in various physiological processes. However, one limitation of MNA is its potential for off-target effects, as it has been shown to interact with other nuclear receptors in addition to the estrogen receptor.

Future Directions

There are several potential future directions for research on MNA. One area of interest is the development of MNA-based therapies for the treatment of cancer and inflammatory diseases. Another area of interest is the further elucidation of the mechanism of action of MNA and its interactions with other nuclear receptors. Additionally, the development of more selective and potent methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate based on the structure of MNA is an area of ongoing research.

Synthesis Methods

MNA can be synthesized using a variety of methods, including the reaction of 4-aminophenol with 2-naphthalenylacetic acid followed by esterification with methyl chloroacetate. The compound can also be synthesized using other methods, such as the reaction of 4-hydroxybenzaldehyde with 2-naphthalenylacetic acid followed by reduction with sodium borohydride and esterification with methyl chloroacetate.

Scientific Research Applications

MNA has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast cancer, prostate cancer, and ovarian cancer. MNA has also been shown to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

methyl 2-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-25-21(24)14-27-18-10-7-17(8-11-18)22-20(23)13-26-19-9-6-15-4-2-3-5-16(15)12-19/h2-12H,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAWHUFBAHPVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenoxy]acetate

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